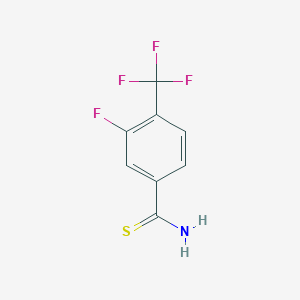

3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-fluoro-4-(trifluoromethyl)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NS/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKNBFPBZIJNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=S)N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620779 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317319-16-7 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide, a fluorinated aromatic thioamide of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom, a trifluoromethyl group, and a thioamide moiety confers unique physicochemical and pharmacological properties to the molecule. This document details the chemical properties, a robust synthesis protocol, and an in-depth analysis of its potential applications, particularly as a versatile building block for novel therapeutic agents. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Strategic Role of Fluorine and Thioamides in Drug Design

The design of novel therapeutic agents is a complex endeavor, often hinging on the subtle modulation of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. Fluorine chemistry has emerged as a powerful tool in this arena. The introduction of fluorine atoms or trifluoromethyl groups into a drug candidate can profoundly influence its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The trifluoromethyl group, in particular, is a strong electron-withdrawing moiety that can alter the acidity of nearby functional groups and is often used as a bioisostere for methyl or chloro groups to improve metabolic stability.[2]

Parallel to the advancements in fluorine chemistry, the strategic use of bioisosteric replacements for common functional groups has become a cornerstone of modern medicinal chemistry. The thioamide group, a close structural analog of the ubiquitous amide bond, presents a compelling case for such strategic replacement. While sharing steric similarities with amides, thioamides exhibit distinct electronic and hydrogen-bonding properties that can lead to improved cell permeability and metabolic resistance.

This compound stands at the confluence of these strategic design elements. Its structure combines the advantageous properties of a trifluoromethyl group, a fluorine substituent, and a reactive thioamide functional group, making it a promising scaffold for the development of novel pharmaceuticals. This guide will delve into the specific chemical characteristics of this molecule and explore its potential in the landscape of drug discovery.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 317319-16-7 | [3][4][5][6][7] |

| Molecular Formula | C₈H₅F₄NS | [2][3][6] |

| Molecular Weight | 223.19 g/mol | [2][6] |

| Appearance | Yellow Crystalline Solid | [2] |

| Melting Point | 102-104 °C | [2][4] |

| Solubility | Soluble in Dichloromethane, Ether, Ethyl Acetate, Methanol | [2] |

Synthesis and Purification

The most direct and efficient synthesis of this compound involves the thionation of the corresponding amide, 3-Fluoro-4-(trifluoromethyl)benzamide. This transformation is reliably achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).

Synthesis Workflow

The overall synthetic strategy is a two-step process starting from the commercially available 3-Fluoro-4-(trifluoromethyl)benzonitrile.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 3-Fluoro-4-(trifluoromethyl)benzamide from 3-Fluoro-4-(trifluoromethyl)benzonitrile

-

Rationale: The hydrolysis of the nitrile to the primary amide is a standard transformation. The use of a peroxide-mediated reaction under basic conditions is an effective method.

-

Procedure:

-

To a solution of 3-Fluoro-4-(trifluoromethyl)benzonitrile (1 equivalent) in a suitable solvent such as DMSO or ethanol, add potassium carbonate (2-3 equivalents).

-

Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% aqueous solution, 3-5 equivalents).

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Fluoro-4-(trifluoromethyl)benzamide.

-

Step 2: Synthesis of this compound

-

Rationale: Lawesson's reagent is a highly effective thionating agent for amides. The reaction proceeds under mild conditions with good yields. Performing the reaction in a high volume of a solvent like THF at room temperature ensures the dissolution of the reagent and facilitates a smooth reaction.

-

Procedure:

-

In a well-ventilated fume hood, dissolve Lawesson's reagent (0.5 equivalents) in anhydrous tetrahydrofuran (THF). A significant volume of THF is often required for complete dissolution.

-

To this solution, add a solution of 3-Fluoro-4-(trifluoromethyl)benzamide (1 equivalent) in anhydrous THF at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.

-

Upon completion, remove the solvent under reduced pressure.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent such as diethyl ether or ethyl acetate. It is crucial to wash the organic layer thoroughly with water to remove by-products from Lawesson's reagent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to afford the pure this compound.

-

Spectroscopic Characterization (Predicted)

¹H NMR:

-

The aromatic region is expected to show complex multiplets due to the fluorine-hydrogen couplings.

-

The protons on the thioamide group (-CSNH₂) are expected to appear as a broad singlet in the downfield region, typically around 8-10 ppm.

¹³C NMR:

-

The carbon of the thioamide group (C=S) is expected to have a characteristic chemical shift in the range of 190-210 ppm.

-

The aromatic carbons will show splitting patterns due to coupling with the fluorine atoms. The carbon attached to the trifluoromethyl group will appear as a quartet.

¹⁹F NMR:

-

Two distinct signals are expected: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group. The trifluoromethyl group will likely appear as a singlet, while the aromatic fluorine will show coupling to the adjacent protons.

FT-IR:

-

Characteristic N-H stretching vibrations are expected in the region of 3100-3400 cm⁻¹.

-

The C=S stretching vibration, a key feature of thioamides, is typically observed in the range of 1200-1400 cm⁻¹.

-

Strong C-F stretching bands from the trifluoromethyl group and the aromatic fluorine are expected in the region of 1000-1350 cm⁻¹.

Mass Spectrometry:

-

The molecular ion peak (M⁺) is expected at m/z = 223.19.

-

Fragmentation patterns would likely involve the loss of the thioamide group and parts of the fluorinated aromatic ring.

Reactivity and Synthetic Utility

The thioamide functional group in this compound is the primary center of reactivity. Thioamides can react with a range of electrophiles and nucleophiles. The sulfur atom is nucleophilic and can react with electrophiles, while the carbon atom is electrophilic and susceptible to nucleophilic attack. This dual reactivity makes thioamides versatile intermediates in organic synthesis, particularly for the construction of sulfur-containing heterocycles.

Caption: Reactivity of the thioamide group in this compound.

This reactivity profile makes this compound a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are prominent scaffolds in many approved drugs.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not yet widely published, its structural features suggest significant potential in several therapeutic areas.

-

Enzyme Inhibition: The trifluoromethyl group can enhance binding to enzyme active sites, and the thioamide moiety can act as a hydrogen bond donor and acceptor. This combination makes the molecule a candidate for screening as an inhibitor of various enzymes, such as kinases or proteases.

-

Antimicrobial Agents: Thioamides and their heterocyclic derivatives have been investigated for their antibacterial and antifungal properties. The presence of fluorine can enhance the antimicrobial potency and improve the pharmacokinetic properties of these agents.

-

Anticancer Drug Development: Many anticancer drugs incorporate fluorinated aromatic rings. The potential for this compound to serve as a building block for novel kinase inhibitors or other anticancer agents is high. For instance, compounds with similar structural motifs have been investigated as inhibitors of Raf kinase, an important target in cancer therapy.

-

Agrochemicals: The trifluoromethylphenyl moiety is a common feature in many modern pesticides and herbicides. The unique properties of this compound could be leveraged in the development of new agrochemicals.

Conclusion

This compound is a strategically designed molecule that embodies key principles of modern medicinal chemistry. Its synthesis is achievable through well-established synthetic methodologies, and its unique combination of a thioamide functional group with fluorine and trifluoromethyl substituents makes it a highly attractive building block for the discovery of new therapeutic agents. While further research is needed to fully elucidate its biological activity, the foundational chemical properties and synthetic utility detailed in this guide provide a strong rationale for its inclusion in screening libraries and as a starting point for medicinal chemistry campaigns targeting a wide range of diseases.

References

-

Chemsigma. (n.d.). This compound [317319-16-7]. Retrieved from [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

Sources

- 1. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 317319-16-7 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. This compound [317319-16-7] | Chemsigma [chemsigma.com]

- 6. This compound | 317319-16-7 [chemicalbook.com]

- 7. 317319-16-7 Cas No. | 3-Fluoro-4-(trifluoromethyl)thiobenzamide | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide (CAS Number: 317319-16-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide, a fluorinated thiobenzamide of significant interest in medicinal chemistry and drug discovery. The document details the compound's chemical properties, a plausible multi-step synthesis pathway for its precursor, 3-fluoro-4-(trifluoromethyl)benzonitrile, and a detailed, robust protocol for the final thioamidation. While specific biological activity for this compound is not extensively documented in publicly available literature, this guide explores its potential therapeutic applications based on the well-established roles of the thioamide and trifluoromethyl functional groups in drug design. Furthermore, it outlines a strategic approach to its biological evaluation, providing protocols for key in vitro assays. This guide is intended to serve as a valuable resource for researchers utilizing this compound as a building block for novel therapeutics or as a candidate for screening in drug discovery programs.

Introduction: The Strategic Importance of Fluorinated Thioamides in Drug Discovery

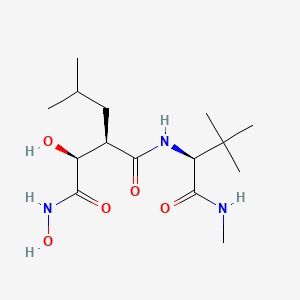

The strategic incorporation of fluorine and sulfur-containing functional groups has become a cornerstone of modern medicinal chemistry. This compound embodies this principle, integrating a trifluoromethyl group and a thioamide moiety onto a benzene scaffold. The trifluoromethyl group is renowned for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1]. Thioamides, as bioisosteres of amides, offer unique physicochemical properties that can improve pharmacokinetic profiles and introduce novel interactions with biological targets. These attributes position this compound as a valuable building block and a potential pharmacophore for the development of new therapeutic agents. Its documented use as a precursor in the synthesis of a Peroxisome Proliferator-Activated Receptor (PPAR) δ/β agonist underscores its relevance in contemporary drug discovery efforts.

Physicochemical Properties

This compound is a yellow crystalline solid.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 317319-16-7 | [3] |

| Molecular Formula | C₈H₅F₄NS | [3] |

| Molecular Weight | 223.19 g/mol | [3] |

| Appearance | Yellow Crystalline Solid | [2] |

| Melting Point | 102-104 °C | [2] |

| Solubility | Dichloromethane, Ether, Ethyl Acetate, Methanol | [2] |

Synthesis and Characterization

The synthesis of this compound can be logically approached via a two-stage process: the synthesis of the key intermediate, 3-fluoro-4-(trifluoromethyl)benzonitrile, followed by its conversion to the target thioamide.

Synthesis of 3-Fluoro-4-(trifluoromethyl)benzonitrile

A plausible synthetic route for 3-fluoro-4-(trifluoromethyl)benzonitrile, based on patent literature, commences with ortho-fluoro benzotrifluoride and proceeds through a five-step sequence as illustrated below.[4][5]

Caption: Multi-step synthesis of 3-fluoro-4-(trifluoromethyl)benzonitrile.

Experimental Protocol: Synthesis of 3-Fluoro-4-(trifluoromethyl)benzonitrile (Illustrative)

-

Step 1: Nitration of ortho-Fluoro benzotrifluoride. In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, 500.0 g (3.049 mol) of ortho-fluorobenzotrifluoride is added to 540 mL of 98% sulfuric acid. A mixture of 144 mL of 98% nitric acid (3.354 mol) and 180 mL of 98% sulfuric acid is added dropwise while maintaining the reaction temperature between 10-20 °C. The reaction is stirred for an additional 30 minutes after the addition is complete. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to yield 3-trifluoromethyl-4-fluoronitrobenzene.[4]

-

Step 2: Reduction to 3-Trifluoromethyl-4-fluoroaniline. To a suspension of 333.7 g of iron powder (5.958 mol) and 42.8 g of ammonium chloride (0.793 mol) in 1087 mL of water at reflux, 425 g (2.03 mol) of 3-trifluoromethyl-4-fluoronitrobenzene is added dropwise. The mixture is refluxed for 3.5 hours. After cooling, the product is extracted to yield 3-trifluoromethyl-4-fluoroaniline.[4]

-

Step 3: Bromination. 490.0 g (2.737 mol) of 3-trifluoromethyl-4-fluoroaniline is dissolved in 2450 mL of acetic acid. 481.0 g (3.0 mol) of bromine is added dropwise at 10-20 °C. The reaction is stirred for 2 hours at room temperature. The product, 2-bromo-5-(trifluoromethyl)-4-fluoroaniline, is isolated by precipitation and filtration.[4]

-

Step 4: Diazotization and Debromination. The brominated aniline is diazotized using sodium nitrite in an acidic medium (e.g., HBr), followed by a Sandmeyer-type reaction with copper(I) bromide to yield 3-fluoro-4-(trifluoromethyl)bromobenzene.

-

Step 5: Cyanation. The resulting bromobenzene is heated with copper(I) cyanide in a polar aprotic solvent like DMF or NMP to yield the final product, 3-fluoro-4-(trifluoromethyl)benzonitrile.

Synthesis of this compound

The conversion of the nitrile to the thioamide is a critical step. Several reagents can accomplish this transformation; however, the use of sodium hydrosulfide in a suitable solvent is a common and effective method.

Caption: Synthesis of the target thioamide from the corresponding nitrile.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-4-(trifluoromethyl)benzonitrile (1.0 eq) in methanol.

-

Reagent Addition: To the stirred solution, add sodium hydrosulfide hydrate (NaSH·xH₂O, 1.5 eq) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into cold water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a yellow crystalline solid.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the region of 7.5-8.5 ppm, and a broad singlet for the -NH₂ protons. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, the trifluoromethyl carbon, and the thioamide carbon (typically downfield). |

| ¹⁹F NMR | Signals for the aromatic fluorine and the trifluoromethyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (223.19 m/z). |

| FT-IR | Characteristic peaks for N-H, C=S, and C-F bonds. |

Potential Applications in Drug Discovery

While specific biological targets for this compound are not extensively reported, its structural motifs suggest significant potential in several therapeutic areas.

Caption: Potential therapeutic applications based on structural features.

The thioamide group can act as a bioisostere for an amide, potentially improving metabolic stability and cell permeability. The trifluoromethyl group is a well-established enhancer of drug-like properties. The use of this compound as a building block for a PPARδ/β agonist suggests its utility in developing modulators of nuclear receptors, which are implicated in metabolic diseases and inflammation.

Proposed Biological Evaluation Workflow

For researchers interested in elucidating the biological activity of this compound, a tiered screening approach is recommended.

Caption: A tiered workflow for the biological evaluation of the target compound.

Tier 1: Initial Screening

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Tier 2: Target-Based Screening

Based on the structural alerts and its known precursor role, screening against a panel of kinases or nuclear receptors would be a logical next step.

Protocol: PPARγ Luciferase Reporter Assay

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a PPARγ expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE).

-

Compound Treatment: Treat the transfected cells with various concentrations of this compound, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.

-

Luciferase Assay: After 24 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) and determine the EC₅₀ for receptor activation.

Conclusion

This compound is a strategically designed molecule with significant potential in drug discovery. This technical guide provides a comprehensive resource for its synthesis, characterization, and potential biological applications. The detailed protocols and proposed evaluation workflow offer a solid foundation for researchers to explore the therapeutic utility of this promising compound. The convergence of a thioamide and a trifluoromethyl group within a single scaffold makes it a compelling candidate for further investigation in the quest for novel and effective therapeutic agents.

References

-

Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Eureka | Patsnap. Available at: [Link]

- WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof - Google Patents.

- CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents.

- US20070265326A1 - Novel compounds - Google Patents.

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. Available at: [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. Available at: [Link]

- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents.

-

Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - NIH. Available at: [Link]

-

The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport - NIH. Available at: [Link]

-

Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed. Available at: [Link]

-

Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - MDPI. Available at: [Link]

-

Biology of fluoro-organic compounds - PubMed. Available at: [Link]

-

Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - SciSpace. Available at: [Link]

-

Drug Discovery Patents - Charles River Laboratories. Available at: [Link]

-

4-(Trifluoromethyl)thiobenzamide | C8H6F3NS | CID 2734823 - PubChem. Available at: [Link]

- US8975255B2 - Preparation and pharmaceuticals of biphenyl benzamide-derived derivatives - Google Patents.

-

3-Fluoro-5-(hydroxymethyl)benzenecarbothioamide | C8H8FNOS - PubChem. Available at: [Link]

Sources

- 1. Biology of fluoro-organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 317319-16-7 [amp.chemicalbook.com]

- 3. This compound | 317319-16-7 [chemicalbook.com]

- 4. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide

Introduction: Strategic Importance of Fluorinated Thioamides in Medicinal Chemistry

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of these properties. When combined with a thioamide functionality, a versatile bioisostere of the amide bond, the resulting scaffold, 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide, emerges as a valuable building block in medicinal chemistry and agrochemical research.[1][2] This guide provides a comprehensive overview of the synthetic pathways to this important intermediate, delving into the mechanistic rationale behind the chosen methodologies and offering practical, field-proven insights for researchers and drug development professionals.

Synthetic Pathways: A Tale of Two Precursors

The synthesis of this compound can be approached from two primary starting materials: the corresponding nitrile, 3-Fluoro-4-(trifluoromethyl)benzonitrile, or the amide, 3-Fluoro-4-(trifluoromethyl)benzamide. The choice of precursor often depends on the availability of starting materials, desired scale, and downstream applications.

Route 1: Synthesis from 3-Fluoro-4-(trifluoromethyl)benzonitrile

This is a direct and often efficient route to the target thioamide. The core transformation involves the addition of a sulfur nucleophile to the electrophilic carbon of the nitrile group.

Diagram of the Synthetic Workflow from Nitrile:

Caption: General workflow for the synthesis of this compound from its nitrile precursor.

Mechanistic Considerations:

The conversion of nitriles to thioamides can be achieved using various sulfur-donating reagents. A common and effective method involves the use of sodium hydrosulfide (NaSH) or gaseous hydrogen sulfide (H₂S) in the presence of a base.[3][4][5] The reaction proceeds via the nucleophilic addition of the hydrosulfide ion to the nitrile carbon, forming a thioimidate intermediate, which then tautomerizes to the more stable thioamide.[4] The use of magnesium chloride can facilitate this reaction by acting as a Lewis acid, activating the nitrile group towards nucleophilic attack.[3]

Experimental Protocol: Synthesis from Nitrile

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 3-Fluoro-4-(trifluoromethyl)benzonitrile | 189.11 | 10.0 | 1.89 g |

| Sodium Hydrosulfide Hydrate (NaSH·xH₂O) | Variable | 30.0 | ~2.1 g |

| Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) | 203.31 | 10.0 | 2.03 g |

| Dimethylformamide (DMF) | 73.09 | - | 20 mL |

| Deionized Water | 18.02 | - | As needed |

| Ethyl Acetate | 88.11 | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-4-(trifluoromethyl)benzonitrile (1.89 g, 10.0 mmol), sodium hydrosulfide hydrate (approximately 2.1 g, ~30.0 mmol), and magnesium chloride hexahydrate (2.03 g, 10.0 mmol).

-

Add dimethylformamide (20 mL) to the flask.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 100 mL of deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Route 2: Synthesis from 3-Fluoro-4-(trifluoromethyl)benzamide via Thionation

This route involves the initial synthesis of the corresponding amide, followed by a thionation reaction. Lawesson's reagent is the most widely used and effective reagent for this transformation.[6][7][8]

Diagram of the Synthetic Workflow from Amide:

Sources

- 1. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 2. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide, a fluorinated organic compound of significant interest in medicinal chemistry and organic synthesis. We will explore its fundamental physicochemical properties, present a detailed, field-proven protocol for its synthesis, and discuss the mechanistic rationale behind the synthetic strategy. The primary focus is on the compound's strategic importance as a building block in drug discovery, elucidated through an examination of the roles that its key structural motifs—the trifluoromethyl group, the ortho-fluorine atom, and the thioamide functional group—play in modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This document serves as a comprehensive resource for researchers leveraging fluorinated scaffolds to address challenges in metabolic stability, target selectivity, and bioavailability.

Introduction: The Strategic Value of Fluorinated Scaffolds

The incorporation of fluorine and fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. These elements are not mere placeholders but are strategically employed to fine-tune a molecule's properties. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of metabolic stability and lipophilicity.[1] The high strength of the carbon-fluorine bond makes the -CF3 group exceptionally resistant to enzymatic cleavage, which can significantly increase a drug's in vivo half-life.[1]

This compound (C₈H₅F₄NS) is a reagent that embodies these principles. It serves as a valuable intermediate for synthesizing more complex pharmaceutical agents, where its distinct structural features can be leveraged to enhance biological activity and selectivity.[1][2] This guide offers a detailed examination of its properties, a robust synthetic pathway, and the rationale for its use in advanced drug development programs.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is critical for its effective application in synthesis and research. This compound is a yellow crystalline solid under standard conditions.[3] Its key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₄NS | [2][3][4] |

| Molecular Weight | 223.19 g/mol | [2][3][4] |

| CAS Number | 317319-16-7 | [3][4] |

| Appearance | Yellow Crystalline Solid | [3] |

| Melting Point | 102-104°C | [3] |

| Solubility | Soluble in Dichloromethane, Ether, Ethyl Acetate, Methanol | [3] |

Synthesis and Mechanistic Rationale

The synthesis of thioamides from their corresponding nitrile precursors is a fundamental transformation in organic chemistry. This section outlines a reliable protocol for the preparation of this compound and the workflow is visualized for clarity.

Proposed Synthetic Pathway: Thionation of a Benzonitrile Precursor

The most direct and widely adopted route for the synthesis of aryl thioamides is the reaction of the corresponding aryl nitrile with a sulfur-transfer reagent. Hydrogen sulfide (H₂S) gas in the presence of a basic catalyst (like pyridine or triethylamine) is a classic and effective method. The reaction proceeds via nucleophilic addition of the hydrosulfide anion to the electrophilic carbon of the nitrile, followed by protonation to yield the final thioamide product. This method is highly effective for electron-deficient nitriles, such as 3-fluoro-4-(trifluoromethyl)benzonitrile, where the electron-withdrawing nature of the fluorine and trifluoromethyl groups activates the nitrile for nucleophilic attack.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-fluoro-4-(trifluoromethyl)benzonitrile.

Materials:

-

3-Fluoro-4-(trifluoromethyl)benzonitrile (1 equivalent)

-

Pyridine (Anhydrous, 10-15 volumes)

-

Triethylamine (2-3 equivalents)

-

Hydrogen Sulfide (H₂S) gas

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet bubbler, dissolve 3-fluoro-4-(trifluoromethyl)benzonitrile (1 eq.) in anhydrous pyridine (10-15 vol.).

-

Catalyst Addition: Add triethylamine (2.5 eq.) to the solution. Stir at room temperature to ensure complete dissolution.

-

Thionation: Bubble hydrogen sulfide (H₂S) gas gently through the stirred solution at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Quenching and Workup: Once the reaction is complete, stop the H₂S flow and purge the system with nitrogen gas. Carefully pour the reaction mixture into a separatory funnel containing dichloromethane and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude yellow solid is then purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Visualization

Figure 1: Proposed synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound lies in its potential as a precursor to a wide range of biologically active molecules. Its structural components each contribute to desirable pharmaceutical properties.

The Trifluoromethyl Group: A Metabolic Blocker and Potency Enhancer

The -CF3 group is a key tool for enhancing drug-like properties.[1]

-

Metabolic Stability: The exceptional strength of the C-F bond makes the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" effect can prevent the degradation of a drug at that position, thereby increasing its half-life and overall exposure.[1]

-

Lipophilicity and Bioavailability: Introduction of a -CF3 group generally increases a molecule's lipophilicity. This can improve its ability to cross biological membranes, a critical factor for oral bioavailability and for drugs targeting the central nervous system.[1]

-

Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic profile of the aromatic ring, potentially leading to stronger and more selective interactions with a biological target.[1]

The Thioamide Functional Group: A Versatile Bioisostere

The thioamide group (-C(=S)NH₂) is a bioisostere of the more common amide group (-C(=O)NH₂). It can form similar hydrogen bonding interactions but possesses distinct electronic and steric properties. This substitution can lead to improved target affinity or altered selectivity profiles. Furthermore, the thioamide is a versatile chemical handle, readily participating in reactions to form heterocycles like thiazoles, which are prevalent in many approved drugs.

A Scaffold for Novel Therapeutics

While this specific molecule may not be a final drug, its core structure is representative of scaffolds found in modern clinical candidates. For instance, fluorinated biaryl methanamides have been developed as potent antagonists for the TRPM8 ion channel, a target for migraine treatment.[5] The strategic placement of fluorine and trifluoromethyl groups was critical to optimizing the pharmacokinetic properties and reducing off-target effects in these development programs.[5] This underscores the value of intermediates like this compound as starting points for the discovery of new chemical entities.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block for modern medicinal chemistry. Its molecular architecture provides a robust foundation for introducing features that address common challenges in drug development, namely metabolic instability and poor bioavailability. The combination of a metabolically robust trifluoromethyl group, a modulating fluorine atom, and a versatile thioamide handle makes it a valuable intermediate for the synthesis of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their discovery programs.

References

- This compound | 317319-16-7 - ChemicalBook.

- This compound | 317319-16-7.

- This compound - MySkinRecipes.

- Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333)

- 4-(Trifluoromethyl)benzenesulfonamide | 830-43-3 - Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 317319-16-7 [amp.chemicalbook.com]

- 4. This compound | 317319-16-7 [chemicalbook.com]

- 5. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Elucidation of 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide: A Technical Guide

Abstract

This technical guide provides a comprehensive theoretical analysis of the spectroscopic characteristics of 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide, a compound of interest in medicinal chemistry and materials science due to its unique combination of a thioamide functional group and fluorine substituents. In the absence of published experimental spectra, this document leverages established principles of spectroscopic interpretation and data from analogous structures to predict the salient features in Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), and Mass Spectrometry (MS). Furthermore, this guide presents a robust, field-proven protocol for the synthesis and subsequent spectroscopic characterization of the title compound, offering a complete workflow for researchers. This dual approach of predictive analysis and practical methodology is designed to empower researchers, scientists, and drug development professionals in their work with novel fluorinated thioamides.

Introduction and Rationale

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1] The trifluoromethyl (CF₃) group, in particular, is a prevalent motif in numerous pharmaceuticals.[2][3] Concurrently, the thioamide group, an isostere of the amide bond, presents a unique set of physicochemical properties, including altered hydrogen bonding capabilities, increased rotational barriers, and distinct spectroscopic signatures.[4][5][6] The convergence of these functionalities in this compound creates a molecule with significant potential as a versatile building block for novel therapeutics and functional materials.

This guide provides a foundational understanding of this molecule's spectroscopic identity. As a self-validating system, the predicted data herein serves as a benchmark for the empirical analysis of the synthesized compound. The causality behind experimental choices, from synthetic route to spectroscopic parameters, is explained to provide a deeper, actionable understanding.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound combines an aromatic ring with three distinct substituents: a fluorine atom, a trifluoromethyl group, and a primary thioamide group. Each of these imparts specific electronic effects that collectively determine the molecule's spectroscopic fingerprint.

-

Fluorine (C3-F): An electronegative atom that will influence the chemical shifts of adjacent nuclei through inductive effects and exhibit spin-spin coupling.

-

Trifluoromethyl (C4-CF₃): A strong electron-withdrawing group that will significantly deshield nearby nuclei and introduce complex C-F and H-F coupling.

-

Thioamide (-C(S)NH₂): This group is characterized by a C=S bond that is longer and more polarizable than a C=O bond.[6] Its carbon atom is significantly deshielded in ¹³C NMR, and the N-H protons are typically observable in ¹H NMR.

Caption: Structure of this compound with atom numbering.

Synthetic Strategy and Experimental Workflow

A reliable synthesis is paramount for obtaining material for spectroscopic analysis. The most direct and field-proven method for preparing a primary thioamide is the thionation of the corresponding primary amide using Lawesson's Reagent. The precursor, 3-Fluoro-4-(trifluoromethyl)benzamide, is commercially available.

Experimental Protocol: Synthesis

-

Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 3-Fluoro-4-(trifluoromethyl)benzamide (1.0 eq).

-

Reagents: Add anhydrous toluene as the solvent, followed by Lawesson's Reagent (0.55 eq). The use of slightly more than 0.5 equivalents is a common practice to ensure complete conversion of the carbonyl to the thiocarbonyl.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature. The solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel.

-

Purification: A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for isolating the target thioamide.

-

Validation: The purified product should be characterized by the spectroscopic methods detailed below to confirm its identity and purity.

Caption: Overall workflow from starting material to final characterization.

Predicted Spectroscopic Data and Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is an essential tool for identifying key functional groups. The analysis focuses on the characteristic vibrations of the thioamide and fluoroalkyl moieties.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3150 | Medium, Broad | N-H stretching (asymmetric & symmetric) of primary thioamide |

| 3100 - 3000 | Weak | Aromatic C-H stretching |

| 1620 - 1580 | Medium | Aromatic C=C stretching |

| 1450 - 1400 | Medium | C-N stretching (Amide II band region) |

| 1320 - 1280 | Strong | C-F stretching (Aromatic) |

| 1180 - 1100 | Very Strong | CF₃ symmetric & asymmetric stretching |

| ~850 - 750 | Strong | C-S stretching (coupled vibration)[7] |

| ~700 | Strong | Out-of-plane C-H bending |

Expertise & Causality: The N-H stretching bands of the primary thioamide are expected in the 3350-3150 cm⁻¹ range. The C=S bond vibration is complex and couples significantly with other vibrations, particularly C-N and N-H modes.[7] Unlike the distinct C=O stretch around 1660 cm⁻¹, the C=S vibration has less double-bond character and is found at much lower frequencies, often below 850 cm⁻¹.[4][7] The most dominant features in the spectrum will likely be the very strong absorptions corresponding to the C-F bonds of the trifluoromethyl group between 1180-1100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information. The presence of ¹H, ¹³C, and ¹⁹F active nuclei allows for a thorough, multi-dimensional analysis. All predicted shifts are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F).

Predicted NMR Data Summary

| Nucleus | Atom No. | Predicted Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | H2 | ~8.0 | d | JH2-H6 ≈ 2.5 |

| H5 | ~7.8 | d | JH5-H6 ≈ 8.5 | |

| H6 | ~7.9 | dd | JH6-H5 ≈ 8.5, JH6-F10 ≈ 5.5 | |

| NH ₂ | ~9.5 & ~9.8 | br s | - | |

| ¹³C | C7 (CS) | ~205 | s | - |

| C1 | ~140 | d | JC1-F10 ≈ 3 | |

| C4 | ~135 | q | JC4-F(CF3) ≈ 30 | |

| C3 | ~160 | d | JC3-F10 ≈ 250 | |

| C2 | ~125 | d | JC2-F10 ≈ 4 | |

| C5 | ~128 | q | JC5-F(CF3) ≈ 5 | |

| C6 | ~130 | d | JC6-F10 ≈ 15 | |

| C11 (CF₃) | ~123 | q | JC11-F(CF3) ≈ 272 | |

| ¹⁹F | F10 | ~ -115 | s | - |

| CF₃ | ~ -63 | s | - |

¹H NMR Analysis: The aromatic region will display an AMX spin system.

-

H2: This proton is ortho to the thioamide and meta to the CF₃ group. It will likely appear as a doublet due to small meta coupling to H6.

-

H5: This proton is meta to the thioamide and ortho to the CF₃ group. It will appear as a doublet due to ortho coupling with H6.

-

H6: This proton is coupled to both H5 (ortho) and the C3-Fluorine (meta). It is expected to be a doublet of doublets.

-

-NH₂ Protons: The two protons of the primary thioamide are diastereotopic due to the restricted rotation around the C-N bond.[4] They are expected to appear as two distinct broad singlets at a very downfield chemical shift, often above 9 ppm.

¹³C NMR Analysis:

-

Thioamide Carbon (C7): The most downfield signal, predicted to be around 205 ppm. This is a characteristic feature of a thiocarbonyl carbon, which is significantly deshielded compared to its amide carbonyl analogue (~165-170 ppm).[4]

-

Aromatic Carbons: The chemical shifts are influenced by the substituents. The carbon directly attached to fluorine (C3) will show a very large one-bond coupling constant (¹JCF) of approximately 250 Hz. The carbon bearing the CF₃ group (C4) and its neighbors (C3, C5) will exhibit quartets due to coupling with the three fluorine atoms.

¹⁹F NMR Analysis: ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[1]

-

Aryl Fluorine (F10): The signal for the single fluorine on the aromatic ring is expected around -115 ppm.

-

CF₃ Group: The trifluoromethyl group typically appears in the range of -50 to -70 ppm. A signal around -63 ppm is a reasonable prediction. Minimal to no coupling is expected between the two distinct fluorine environments as they are separated by four bonds.

Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for thioamides as it helps in observing the exchangeable N-H protons.

-

Referencing: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0 ppm) or a secondary reference can be used.

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Ensure sufficient relaxation delay (d1) for quantitative integration.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is recommended to differentiate between CH, CH₂, and CH₃ signals.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. The wide spectral window for fluorine may require adjustment of acquisition parameters.

-

2D NMR: For unambiguous assignment, HSQC (for one-bond C-H correlations) and HMBC (for two- and three-bond C-H correlations) experiments are highly recommended.

-

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the compound's fragmentation pattern, further validating the structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity | Notes |

| 223 | [M]⁺ | Molecular Ion |

| 204 | [M - F]⁺ | Loss of a fluorine atom from CF₃ |

| 190 | [M - SH]⁺ | Loss of sulfhydryl radical |

| 176 | [M - CSNH]⁺ | Loss of the thioformimidic acid radical |

| 145 | [C₇H₃F₃]⁺ | Benzene ring with CF₃ and F |

Expertise & Causality: The molecular ion peak at m/z 223 should be clearly visible. Under EI conditions, common fragmentation pathways would include the loss of fluorine from the CF₃ group and cleavage around the thioamide moiety. The stability of the aromatic ring means that fragments corresponding to the substituted benzene cation will likely be prominent. For a less destructive analysis, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) should be employed, which would primarily show the protonated molecule [M+H]⁺ at m/z 224.

Conclusion

This guide provides a detailed, predictive spectroscopic framework for the novel compound this compound. The theoretical IR, NMR, and MS data, grounded in established chemical principles and comparison with analogous structures, serve as a robust reference for researchers. The included synthetic and analytical protocols offer a clear and actionable pathway for the empirical validation of this data. By synthesizing technical accuracy with practical insights, this document aims to accelerate research and development involving this and similar fluorinated thioamide scaffolds.

References

-

Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

- Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629.

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)thiobenzamide. Retrieved from [Link]

-

Butt, J. B., et al. (2020). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches. Environmental Science & Technology, 54(24), 15834–15844. Available at: [Link]

- Berger, R., et al. (2011). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.

-

Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for their Synthesis. Chemistry – A European Journal, 30(1), e202303770. Available at: [Link]

-

Tlenkopatchev, M. A. (2009). V-Chemisry-5-PREPARATION-STRUCTURE-AND-MODEL-REACTIONS-OF-THIOAMIDES. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 4-Fluorothiobenzamide. Retrieved from [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

- Khodaei, M. M., et al. (2018). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Current Organic Synthesis, 15(6), 882-886.

-

Urban, M., & Biel, M. (2020). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Organic Letters, 22(15), 6115–6119. Available at: [Link]

- Manaka, A., & Sato, F. (2005). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.

-

Oakwood Chemical. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzamide. Retrieved from [Link]

Sources

- 1. Lawesson's Reagent [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 6. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic methods is paramount. This document offers a detailed interpretation of the predicted ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and peak assignments. Furthermore, it outlines a robust experimental protocol for the acquisition of high-quality NMR data for this and structurally related fluorinated organic molecules, ensuring scientific integrity and reproducibility.

Introduction: The Structural Elucidation of a Novel Fluorinated Thioamide

This compound, with the molecular formula C₈H₅F₄NS, is a unique molecule that incorporates several key functional groups of significant interest in contemporary chemical research. The presence of a fluorine atom, a trifluoromethyl group, and a thioamide moiety on a benzene ring gives rise to a distinct electronic and steric environment. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of the molecular structure of such compounds in solution.

This guide delves into the theoretical and practical aspects of the ¹H and ¹³C NMR spectroscopy of this specific molecule. By understanding the interplay of the electron-withdrawing effects of the fluorine and trifluoromethyl substituents, and the anisotropic effects of the thioamide group, researchers can gain profound insights into the molecule's structure and reactivity.

Predicted ¹H and ¹³C NMR Spectra: A Detailed Analysis

Due to the absence of publicly available experimental spectra for this compound, the following analysis is based on established NMR prediction algorithms and a comparative study of structurally analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit signals corresponding to the aromatic protons and the amine protons of the thioamide group.

-

Aromatic Region (δ 7.5 - 8.5 ppm): The three protons on the benzene ring will present a complex splitting pattern due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings.

-

H-2: This proton, positioned ortho to the thioamide group, is expected to be the most downfield due to the deshielding effect of the C=S bond. It will likely appear as a doublet of doublets, with a larger coupling to H-6 (³JHH ≈ 8 Hz) and a smaller coupling to the fluorine at C-3 (⁴JHF ≈ 2-3 Hz).

-

H-5: Situated between the fluorine and trifluoromethyl groups, this proton will experience significant deshielding. It is predicted to appear as a doublet of quartets, with coupling to H-6 (³JHH ≈ 8 Hz) and long-range coupling to the three fluorine atoms of the CF₃ group (⁵JHF ≈ 1-2 Hz).

-

H-6: This proton, ortho to the trifluoromethyl group, will also be deshielded. It is expected to be a complex multiplet due to coupling with H-2 and H-5.

-

-

Thioamide Protons (-CSNH₂): The two protons on the nitrogen atom are expected to appear as two broad singlets in the region of δ 8.5 - 10.0 ppm. Their chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In some cases, hindered rotation around the C-N bond can lead to two distinct signals for the diastereotopic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule. The chemical shifts will be significantly influenced by the attached fluorine and trifluoromethyl groups, resulting in characteristic splittings due to carbon-fluorine couplings (JCF).

-

Thioamide Carbon (C=S): The carbon of the thioamide group is expected to be the most downfield signal, typically appearing in the range of δ 195 - 205 ppm. This is a characteristic feature of thioamides, being shifted approximately 30 ppm downfield compared to their amide analogues.[1]

-

Aromatic Carbons (δ 110 - 150 ppm):

-

C-1: The carbon atom attached to the thioamide group will appear as a quartet due to coupling with the fluorine atoms of the CF₃ group (³JCF ≈ 3-5 Hz).

-

C-2: This carbon will be a doublet due to coupling with the adjacent fluorine atom (²JCF ≈ 20-25 Hz).

-

C-3: The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF ≈ 240-260 Hz), appearing as a doublet.

-

C-4: The carbon bearing the trifluoromethyl group will appear as a doublet of quartets due to coupling with the fluorine at C-3 (²JCF ≈ 20-25 Hz) and a large one-bond coupling to the three fluorine atoms of the CF₃ group (¹JCF ≈ 270-280 Hz).

-

C-5: This carbon will show a doublet splitting from the fluorine at C-3 (²JCF ≈ 20-25 Hz).

-

C-6: This carbon will exhibit a smaller coupling to the fluorine at C-3 (³JCF ≈ 5-8 Hz).

-

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet with a very large one-bond C-F coupling constant (¹JCF ≈ 270-280 Hz).

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following detailed protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices for similar compounds include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated acetone (acetone-d₆).[2][3] Note that the chemical shifts of the -NH₂ protons are highly solvent-dependent.[4][5]

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[6]

-

Sample Purity: Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening.

-

NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the complex splitting patterns in the aromatic region.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration.

-

-

Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

Summary of Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR data for this compound.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2 | 8.0 - 8.3 | dd | ³JHH ≈ 8, ⁴JHF ≈ 2-3 |

| H-5 | 7.8 - 8.1 | dq | ³JHH ≈ 8, ⁵JHF ≈ 1-2 |

| H-6 | 7.6 - 7.9 | m | - |

| -CSNH₂ | 8.5 - 10.0 | br s | - |

| ¹³C NMR | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |

| C=S | 195 - 205 | q | ⁴JCF ≈ 1-2 |

| C-1 | 140 - 145 | q | ³JCF ≈ 3-5 |

| C-2 | 125 - 130 | d | ²JCF ≈ 20-25 |

| C-3 | 158 - 162 | d | ¹JCF ≈ 240-260 |

| C-4 | 128 - 132 | dq | ²JCF ≈ 20-25, ¹JCF (to CF₃) ≈ 270-280 |

| C-5 | 115 - 120 | d | ²JCF ≈ 20-25 |

| C-6 | 122 - 127 | d | ³JCF ≈ 5-8 |

| -CF₃ | 120 - 125 | q | ¹JCF ≈ 270-280 |

Visualizing Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure and the key through-bond couplings that give rise to the predicted NMR splitting patterns.

Caption: Molecular structure of this compound.

Caption: Key NMR J-coupling correlations in the molecule.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of NMR spectroscopy and comparative data from related structures. The provided experimental protocol offers a robust framework for obtaining high-quality spectral data, which is essential for the accurate structural characterization of this and other novel fluorinated compounds. The insights presented herein are intended to be a valuable resource for researchers in drug discovery and materials science, facilitating the unambiguous identification and further investigation of this promising chemical entity.

References

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]

-

Liska, J. F., & Tiers, G. V. D. (1959). NMR Fluorine–Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics, 31(1), 257-257. [Link]

-

Mitchell, T. H. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology, 15(3), 565-577. [Link]

-

Mesbah Energy. (2021). Basics of NMR\ Sample preparation and analysis of NMR analysis data. Retrieved from [Link]

-

Abraham, R. J., & Mobli, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(11), 696-704. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

O'Hagan, D. (2008). Through-space scalar 19F−19F couplings between fluorinated noncanonical amino acids for the detection of specific contacts in proteins. Journal of the American Chemical Society, 130(44), 14486-14487. [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 2. rsc.org [rsc.org]

- 3. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Mass Spectrometry of 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide, a compound of interest in organic synthesis and drug development.[1][2] Given the absence of a publicly available, experimentally verified mass spectrum for this specific molecule, this document outlines a theoretical yet robust analytical framework based on established principles of mass spectrometry. We will explore optimal ionization techniques, predict fragmentation pathways through high-resolution tandem mass spectrometry (MS/MS), and provide a detailed, field-proven experimental protocol for its characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the mass spectrometric analysis of complex halogenated aromatic compounds.

Introduction and Molecular Overview

This compound is a substituted aromatic thioamide with the molecular formula C₈H₅F₄NS and a monoisotopic molecular weight of 223.01 g/mol .[1] Its structure, featuring a trifluoromethyl group, a fluorine atom, and a carbothioamide group, presents a unique analytical challenge and opportunity. The electron-withdrawing nature of the halogen substituents and the specific chemical properties of the thioamide functional group dictate its behavior during mass spectrometric analysis.[3][4] A thorough understanding of its ionization and fragmentation is crucial for its unambiguous identification in complex matrices, such as during reaction monitoring, metabolite identification, or quality control.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅F₄NS | [1] |

| Molecular Weight | 223.19 g/mol | [1] |

| Monoisotopic Mass | 223.0105 g/mol | Calculated |

| Appearance | Yellow Crystalline Solid | [1] |

| CAS Number | 317319-16-7 | [1][5] |

Strategic Selection of Ionization Technique

The choice of ionization source is the most critical parameter in developing a robust mass spectrometry method. The selection is dictated by the analyte's polarity, thermal stability, and molecular weight.[6][7] For a moderately polar, small molecule like this compound, soft ionization techniques are preferred to preserve the molecular ion for subsequent fragmentation analysis (MS/MS).[8][9]

Evaluation of Potential Ionization Sources

-

Electron Ionization (EI): As a "hard" ionization technique, EI typically causes extensive fragmentation, which can make it difficult to identify the molecular ion, a critical piece of information for structural elucidation.[6][7][10] While useful for creating library-searchable spectra of volatile compounds, it is less ideal for this thermally sensitive thioamide.[11]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and semi-polar molecules that are soluble in common LC-MS solvents.[8][12][13] Given the presence of the thioamide group, which can be protonated, ESI in positive ion mode ([M+H]⁺) is a highly viable option.[9][12] It is the preferred method when coupling liquid chromatography to the mass spectrometer (LC-MS).

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is highly effective for small, thermally stable molecules of medium to low polarity.[14][15][16] It works by creating reagent ions in the gas phase which then ionize the analyte molecules.[17] This makes APCI an excellent alternative or complementary technique to ESI, especially if the compound shows limited ESI efficiency.[18]

Recommended Approach: APCI and ESI

Both APCI and ESI are recommended for the analysis of this compound. ESI is the primary choice for LC-MS applications due to its compatibility with a wide range of polar solvents.[12][19] APCI is a strong secondary choice, particularly useful for direct infusion analysis or if matrix effects suppress the ESI signal.[15][16] This guide will focus on the fragmentation analysis of the protonated molecule, [M+H]⁺ at m/z 224.0178, which would be generated by either technique.

Predicted Fragmentation Pathways (MS/MS Analysis)

Tandem mass spectrometry (MS/MS) is essential for structural confirmation.[20][21] By isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern that serves as a structural fingerprint.[22][23] The fragmentation of the protonated this compound is predicted to follow several key pathways, driven by the stability of the resulting fragment ions.

Major Predicted Fragmentation Pathways

The primary sites for fragmentation will be the carbothioamide group and the bonds associated with the highly electronegative trifluoromethyl group.

-

Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amides and thioamides is the neutral loss of ammonia (17.03 Da). This would result in the formation of a highly stable acylium-like ion.

-

[M+H]⁺ (m/z 224.0) → [C₈H₃F₄S]⁺ (m/z 207.0) + NH₃

-

-

Loss of the Thioformyl Radical (•CHS): Cleavage of the bond between the aromatic ring and the carbothioamide group can lead to the loss of a thioformyl radical.

-

[M+H]⁺ (m/z 224.0) → [C₇H₃F₄]⁺ (m/z 175.0) + •CSNH₂

-

-

Loss of the Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is a likely point of cleavage, leading to the loss of a trifluoromethyl radical (69.00 Da).[24] This is a characteristic fragmentation for compounds containing this group.[25]

-

[M+H]⁺ (m/z 224.0) → [C₈H₅FNS]⁺ (m/z 155.0) + •CF₃

-

-

Sequential Fragmentation: The primary fragment ions can undergo further dissociation. For example, the ion at m/z 207.0 could subsequently lose carbon monosulfide (CS).

-

[C₈H₃F₄S]⁺ (m/z 207.0) → [C₇H₃F₄]⁺ (m/z 163.0) + CS

-

Summary of Predicted Fragments

Table 2: Predicted High-Resolution MS/MS Fragments of [C₈H₅F₄NS+H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |

| 224.0178 | 207.0000 | NH₃ | [C₈H₃F₄S]⁺ |

| 224.0178 | 175.0215 | •CSNH₂ | [C₇H₃F₄]⁺ |

| 224.0178 | 155.0178 | •CF₃ | [C₈H₅FNS]⁺ |

| 207.0000 | 163.0243 | CS | [C₇H₃F₄]⁺ |

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the robust analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of LC-MS grade acetonitrile.

-

Working Standard (1 µg/mL): Perform a serial dilution of the stock solution in a 50:50 mixture of acetonitrile and water (with 0.1% formic acid) to achieve a final concentration of 1 µg/mL.

Liquid Chromatography (LC) Parameters

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry (MS) Parameters

-

Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Polarity: Positive Ion Mode.

-

Scan Mode: Full Scan (MS1) and Product Ion Scan (MS/MS).

-

MS1 Scan Range: m/z 50 - 300.

-

MS/MS Parameters:

-

Precursor Ion: m/z 224.02

-

Collision Gas: Argon

-

Collision Energy: Ramped from 10-40 eV to determine optimal fragmentation. A starting point of 20 eV is recommended.[26]

-

-

Capillary Voltage: 3.5 kV (ESI)

-

Source Temperature: 150 °C (ESI), 400 °C (APCI)[14]

Data Interpretation and Visualization

The resulting data should be analyzed to confirm the presence of the precursor ion and its characteristic fragment ions as predicted. High-resolution mass spectrometry will allow for the confirmation of the elemental composition of each fragment, providing a high degree of confidence in the identification.

Workflow Diagram

The overall analytical workflow can be visualized as follows:

Caption: LC-MS/MS workflow for the analysis of this compound.

Predicted Fragmentation Diagram

The predicted fragmentation pathways can be visualized to clarify the relationships between the precursor and product ions.

Caption: Predicted CID fragmentation pathways for protonated this compound.

Conclusion